Tetradeca-9,11-dienal
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Overview
Description
Tetradeca-9,11-dienal is an organic compound characterized by a long carbon chain with two double bonds located at the 9th and 11th positions. This compound is known for its role in various chemical and biological processes, particularly in the field of pheromones and insect attractants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-9,11-dienal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of polyunsaturated fatty acids or their derivatives. These methods ensure high yield and purity, making the compound suitable for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or epoxides. Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can occur at the double bonds, leading to the formation of dihalides. Reagents such as bromine or chlorine are typically used under controlled conditions.
Major Products:
Oxidation: Tetradecanoic acid or epoxides.
Reduction: Tetradeca-9,11-dienol.
Substitution: Tetradeca-9,11-dienyl dihalides.
Scientific Research Applications
Tetradeca-9,11-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pheromones.
Biology: The compound is studied for its role in insect communication, acting as a sex pheromone for various species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: this compound is used in the formulation of insect attractants and repellents, contributing to pest control strategies.
Mechanism of Action
The mechanism of action of Tetradeca-9,11-dienal primarily involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that leads to behavioral responses such as attraction or repulsion. The molecular targets include G-protein coupled receptors (GPCRs) that are highly sensitive to the compound’s structure and functional groups.
Comparison with Similar Compounds
Tetradeca-9,11-dienyl acetate: Another insect pheromone with similar structural features but different functional groups.
Tetradeca-9,12-dienal: A compound with a similar carbon chain but different positions of double bonds.
Tetradeca-9,11-dienol: The reduced form of Tetradeca-9,11-dienal with an alcohol functional group.
Uniqueness: this compound is unique due to its specific double bond positions and aldehyde functional group, which confer distinct chemical reactivity and biological activity. Its role as a pheromone makes it particularly valuable in ecological and pest control research.
Properties
CAS No. |
100496-44-4 |
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Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
tetradeca-9,11-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,14H,2,7-13H2,1H3 |
InChI Key |
MDQSKCQQGXJOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CCCCCCCCC=O |
Origin of Product |
United States |
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